Fmoc-3,5-dibromo-L-tyrosine
Description
Contextualization of Unnatural Amino Acids in Peptide and Protein Science
Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are those not naturally encoded in the genetic makeup of organisms for protein synthesis. mdpi.com Their incorporation into peptides and proteins is a key strategy in chemical biology and drug discovery to create molecules with enhanced properties. mdpi.com Researchers can synthetically introduce UAAs to confer a range of new functionalities, including improved stability, increased potency, better tissue distribution, and altered tertiary structure. cymitquimica.com
The use of UAAs allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess advantages such as resistance to enzymatic degradation by proteases. acs.org This increased stability is crucial for the development of peptide-based therapeutics. Furthermore, UAAs serve as molecular probes to investigate the function of biological systems, for example, by introducing fluorescent labels or photo-crosslinkers. mdpi.comcymitquimica.com
The Fmoc protecting group strategy is the most common method for the automated solid-phase synthesis of peptides containing these unnatural residues. This method's milder reaction conditions, compared to older Boc/Benzyl approaches, are compatible with a wider variety of sensitive functional groups present on many UAAs. dntb.gov.uaresearchgate.net
Role of Halogenated Tyrosine Derivatives in Advanced Biomolecular Research
Halogenation is a powerful modification in medicinal chemistry, and incorporating halogen atoms into amino acids like tyrosine can profoundly influence the resulting peptide's properties. mdpi.com The introduction of bromine atoms onto the tyrosine ring, as in 3,5-dibromo-L-tyrosine, imparts several key characteristics.
Firstly, it significantly increases the hydrophobicity and molecular volume of the amino acid side chain. chemimpex.comnih.gov This can lead to enhanced binding affinity for biological targets, such as receptors and enzymes, by promoting more favorable hydrophobic interactions. chemimpex.com Secondly, the electron-withdrawing nature of the bromine atoms can alter the pKa of the phenolic hydroxyl group, influencing its hydrogen bonding capabilities. nih.gov
A particularly significant aspect of halogenation is the potential for "halogen bonding." This is a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a carbonyl oxygen. acs.org Studies have shown that rationally incorporated halogen bonds can stabilize peptide conformations, such as β-hairpins, to a degree comparable to hydrogen bonds. acs.org This provides an additional tool for controlling peptide and protein folding. acs.org Furthermore, 3,5-dibromotyrosine (B3032813) can be formed in vivo during conditions of oxidative stress and is considered a potential biomarker for tissue injury mediated by eosinophils. acs.org
| Property | Effect of Dibromination | Significance in Peptides | Reference |
|---|---|---|---|
| Hydrophobicity | Increased | Can enhance receptor binding and membrane interaction. | chemimpex.com |
| Molecular Volume | Increased | Influences steric fit into binding pockets. | nih.gov |
| Electronegativity | Increased | Modulates electronic properties and potential for halogen bonding. | mdpi.com |
| Conformational Stability | Can be enhanced via halogen bonding. | Allows for precise control over peptide secondary structure. | acs.org |
| Metabolic Stability | Potentially enhanced. | Can increase resistance to enzymatic degradation. | mdpi.com |
Overview of Key Research Domains Utilizing Fmoc-3,5-dibromo-L-tyrosine
The unique properties conferred by the dibrominated tyrosine residue make this compound a valuable asset in several areas of biomolecular research.
Drug Development: this compound is a key building block in the design of novel peptide-based therapeutics. chemimpex.com Its incorporation can enhance the biological activity and stability of peptides targeting diseases such as cancer and neurodegenerative disorders. chemimpex.comchemimpex.com Halogenated compounds derived from L-tyrosine have also been investigated for their antiviral potential, with in silico studies showing favorable binding affinities for SARS-CoV-2 proteins like the spike protein, Mpro, and RdRp. researchgate.netmdpi.com In antimicrobial peptide (AMP) research, halogenation can protect peptides from proteolytic degradation without compromising their antibacterial activity. mdpi.com
Probing Protein-Protein Interactions: The unique properties of 3,5-dibromotyrosine have been exploited to study the self-assembly of proteins. For instance, it has been used as a fluorescence quencher in combination with tryptophan to measure the dimerization of model transmembrane α-helices within lipid bilayers. acs.org This provides a powerful method for investigating the forces that drive protein oligomerization in cell membranes. acs.org
Conformational Studies: The ability of halogen atoms to participate in stabilizing intramolecular interactions makes this compound useful for designing peptides with specific, predetermined conformations. acs.org By strategically placing this residue, researchers can introduce halogen bonds to direct the folding of a peptide chain, which is essential for creating molecules with defined structures and functions. dntb.gov.uaacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462524 | |
| Record name | Fmoc-3,5-dibromo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201484-26-6 | |
| Record name | Fmoc-3,5-dibromo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc 3,5 Dibromo L Tyrosine
Precursor-Based Bromination Strategies from L-Tyrosine Derivatives
The primary approach to synthesizing 3,5-dibromo-L-tyrosine, the precursor to the final Fmoc-protected compound, begins with L-tyrosine itself. The key challenge lies in achieving selective dibromination at the 3 and 5 positions of the phenolic ring.
Direct Bromination Protocols (e.g., DMSO/HBr/AcOH mediated)
A notably simple, safe, and efficient method for the gram-scale preparation of 3,5-dibromo-L-tyrosine involves the use of dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). nih.gov In this one-pot procedure, L-tyrosine is treated with approximately 2.2 equivalents of DMSO in the HBr/AcOH medium, leading to the formation of 3,5-dibromo-L-tyrosine in good yield. nih.gov This method is advantageous due to the use of readily available and inexpensive reagents. nih.govmdpi.com The reaction mechanism is thought to involve the formation of a brominating species from the interaction of DMSO and HBr. mdpi.com
Table 1: Key Reagents in DMSO-Mediated Bromination
| Reagent | Role |
|---|---|
| L-Tyrosine | Starting Material |
| Dimethyl Sulfoxide (DMSO) | Oxidant/Brominating Species Precursor nih.govmdpi.com |
| Hydrobromic Acid (HBr) | Bromine Source & Acid Catalyst nih.gov |
Regioselective Functionalization Approaches
Achieving regioselectivity—the specific placement of the bromine atoms at the 3 and 5 positions—is paramount. The hydroxyl group of the tyrosine phenol (B47542) ring is a strong ortho-, para-director for electrophilic aromatic substitution. This inherent electronic property of the starting material naturally directs the incoming bromine electrophiles to the positions ortho to the hydroxyl group (positions 3 and 5), making the desired dibromination feasible. ikm.org.my
Various brominating agents and conditions have been explored to optimize this regioselectivity, including the use of N-bromosuccinimide (NBS) in the presence of acid catalysts. mdpi.com However, for the synthesis of the dibromo-derivative, harsher conditions or a higher stoichiometry of the brominating agent are typically required compared to mono-bromination. The DMSO/HBr/AcOH system has proven effective for this specific transformation. nih.gov
Protecting Group Chemistry in Fmoc-3,5-dibromo-L-tyrosine Synthesis
Protecting groups are essential in multi-step organic synthesis to prevent unwanted side reactions of functional groups. wikipedia.orgthieme-connect.de In the context of this compound synthesis, the key protecting group is the Fmoc group, which shields the α-amino group of the amino acid. cymitquimica.comevitachem.com
The Fmoc group is introduced after the bromination of the tyrosine ring. This protection strategy is critical for the subsequent use of this compound in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed by treatment with a mild base, typically piperidine (B6355638), allowing for the stepwise elongation of a peptide chain. wikipedia.orgiris-biotech.de This orthogonality of the Fmoc protecting group is a cornerstone of modern peptide chemistry. wikipedia.org
The general sequence for the synthesis is as follows:
Bromination: L-tyrosine is converted to 3,5-dibromo-L-tyrosine. nih.gov
Fmoc Protection: The amino group of 3,5-dibromo-L-tyrosine is reacted with a Fmoc-donating reagent (e.g., Fmoc-OSu) to yield the final product, this compound.
Scalable Synthesis Considerations for Research Quantities
The ability to produce this compound in gram quantities is crucial for its application in research, particularly for peptide synthesis and drug discovery programs. chemimpex.comnih.gov The DMSO/HBr/AcOH method for the synthesis of the 3,5-dibromo-L-tyrosine precursor is highlighted as being particularly suitable for this scale. nih.gov
For larger scale synthesis, factors such as reaction control, product isolation, and purification become critical. The choice of a robust and high-yielding protocol minimizes the need for extensive chromatographic purification, which can be a bottleneck in scaling up production. The direct precipitation and recrystallization of the brominated intermediate, followed by a well-established Fmoc protection step, are key considerations for an efficient and scalable process. The commercial availability of the starting materials in bulk also supports the feasibility of producing research quantities of this valuable amino acid derivative.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-Tyrosine |
| 3,5-dibromo-L-tyrosine |
| Dimethyl sulfoxide (DMSO) |
| Hydrobromic acid (HBr) |
| Acetic acid (AcOH) |
| N-bromosuccinimide (NBS) |
| Piperidine |
Strategies for the Site Specific Incorporation of Fmoc 3,5 Dibromo L Tyrosine into Peptides and Proteins
Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-3,5-dibromo-L-tyrosine Integration
Solid-phase peptide synthesis (SPPS) is the cornerstone for incorporating this compound into synthetic peptides. chemimpex.comchemimpex.com The Fmoc/tBu strategy is widely employed due to its orthogonality, which allows for the selective removal of the temporary Fmoc protecting group without affecting the acid-labile side-chain protecting groups. nih.govbeilstein-journals.org
The general SPPS cycle for integrating this compound involves:
Resin Swelling: The solid support, typically a resin like Rink Amide or 2-chlorotrityl chloride, is swollen in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). uci.edupitt.edu
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF, to expose the free amine for the next coupling step. uci.edunih.gov
Coupling: The incoming this compound is activated and coupled to the free amine on the growing peptide chain. beilstein-journals.orgpitt.edu
Washing: The resin is thoroughly washed to remove excess reagents and byproducts. uci.edu
This iterative process is repeated until the desired peptide sequence is assembled. beilstein-journals.org
| Step | Description | Reagents/Solvents |
| Resin Swelling | Prepares the solid support for synthesis. | DMF or DCM |
| Fmoc Deprotection | Removes the Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF |
| Amino Acid Coupling | Forms the peptide bond with the activated amino acid. | This compound, Coupling Reagents (e.g., HCTU, DIC), Base (e.g., DIEA) |
| Washing | Removes excess reagents and byproducts. | DMF, DCM |
| Cleavage & Final Deprotection | Cleaves the peptide from the resin and removes side-chain protecting groups. | TFA-based cleavage cocktail (e.g., Reagent K) |
The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like this compound. The bulky bromine atoms on the phenolic ring can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Common classes of coupling reagents include:
Carbodiimides: such as N,N'-diisopropylcarbodiimide (DIC), are often used in combination with additives like Oxyma Pure to enhance efficiency and minimize racemization. bachem.comresearchgate.net
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are known for their high coupling efficiency. bachem.commerckmillipore.com HATU, in particular, is recognized as a highly effective coupling reagent. merckmillipore.com COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety and solubility profiles. bachem.com
Phosphonium Salts: PyBOP is a well-established phosphonium-based reagent. bachem.com
Propylphosphonic Anhydride (T3P®): This reagent has emerged as a green and efficient alternative for SPPS, demonstrating good performance in various peptide syntheses. csic.es
Optimization studies often involve screening different coupling reagents and conditions to maximize the yield and purity of the target peptide. For instance, a study comparing various reagents for the synthesis of a model peptide found that the choice of reagent significantly impacts coupling efficiency. merckmillipore.com
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DIC | Cost-effective; used with additives to reduce side reactions. bachem.comresearchgate.net |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High coupling efficiency; suitable for difficult couplings. bachem.commerckmillipore.com |
| Phosphonium Salts | PyBOP | Effective for standard coupling reactions. bachem.com |
| Organophosphorus | T3P® | A "green" and efficient alternative coupling reagent. csic.es |
Fmoc Deprotection: The standard deprotection cocktail is 20% piperidine in DMF. nih.govmdpi.com However, for sequences prone to side reactions like aspartimide formation, alternative bases or conditions may be necessary. iris-biotech.de For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in small amounts can accelerate slow deprotection steps, although it should be used with caution in the presence of aspartic acid residues. iris-biotech.depeptide.com The efficiency of deprotection can be influenced by the peptide sequence and the properties of the amino acids involved. nih.gov
Cleavage and Final Deprotection: The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups. This is typically achieved using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). researchgate.net The composition of the cleavage cocktail is crucial to prevent side reactions. Scavengers are added to trap the reactive carbocations generated during the cleavage of protecting groups. Common scavengers include water, phenol (B47542), thioanisole, and triisopropylsilane (B1312306) (TIS). researchgate.net For instance, Reagent K, a cocktail of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is frequently used. researchgate.net The choice of scavengers depends on the specific amino acids present in the peptide sequence.
Chemoenzymatic and Cell-Free Protein Synthesis Approaches
While SPPS is the dominant method for synthesizing peptides containing this compound, chemoenzymatic and cell-free protein synthesis methods offer alternative routes for producing larger proteins with site-specifically incorporated unnatural amino acids.
Chemoenzymatic synthesis combines chemical synthesis of peptide fragments with enzymatic ligation to assemble larger proteins. google.com This approach can be advantageous for producing proteins that are difficult to fold or express.
Cell-free protein synthesis systems provide an open environment that allows for the direct addition of components, including unnatural amino acids, to the translation machinery. This technique bypasses the need to engineer living cells and can be a powerful tool for incorporating a wide variety of non-canonical amino acids.
Post-Translational Modification Mimicry Using this compound Scaffolds
The incorporation of this compound can serve as a mimic for certain post-translational modifications (PTMs). acs.org PTMs, such as phosphorylation and sulfation, play critical roles in regulating protein function. acs.org The electron-withdrawing bromine atoms in 3,5-dibromo-L-tyrosine can mimic the electronic effects of a phosphate (B84403) group on a tyrosine residue, making it a useful tool for studying the structural and functional consequences of tyrosine phosphorylation.
The dibrominated tyrosine can be used to design peptide-based inhibitors or probes to study signaling pathways that are regulated by tyrosine kinases. The altered steric and electronic properties of the modified tyrosine can influence binding affinities to protein domains that recognize phosphorylated tyrosine, such as SH2 domains. capes.gov.br
Rational Design for Peptide Secondary Structure Induction via Dibromotyrosine Incorporation
The incorporation of sterically demanding and conformationally constrained amino acids like 3,5-dibromo-L-tyrosine can be used to rationally design and induce specific secondary structures in peptides, such as β-turns and α-helices. rsc.orgnih.govfrontiersin.org The bulky dibromo-phenyl side chain can restrict the conformational freedom of the peptide backbone, favoring the adoption of well-defined structures. frontiersin.org
This strategy is particularly valuable in the design of peptidomimetics that target protein-protein interactions (PPIs). frontiersin.orgnih.gov Many PPIs are mediated by secondary structural motifs at the interface of the interacting proteins. uq.edu.au By designing peptides that pre-organize into the correct bioactive conformation, it is possible to create potent and selective inhibitors of these interactions. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are powerful techniques used to characterize the secondary structure of these designed peptides. nih.govuq.edu.au
Chemical Reactivity and Derivatization Strategies of the 3,5 Dibromotyrosine Moiety
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds on the 3,5-dibromotyrosine (B3032813) ring are particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of functional groups, significantly expanding the molecular diversity achievable from this starting material.
Palladium-catalyzed reactions are among the most robust and widely used methods for the functionalization of aryl halides. The 3,5-dibromotyrosine moiety serves as an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier tool for forming C(sp²)–C(sp²) bonds. organic-chemistry.orgnih.gov For derivatives of 3,5-dibromotyrosine, this reaction enables the introduction of new aryl or vinyl substituents at the 3- and/or 5-positions. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. organic-chemistry.orgsci-hub.se The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org While specific examples on Fmoc-3,5-dibromo-L-tyrosine are not prevalent in readily available literature, the successful application of Suzuki reactions to other halogenated amino acids, such as protected bromohistidine and iodotyrosine derivatives, demonstrates the feasibility and utility of this approach. usda.govgold-chemistry.org
| Component | Examples | Typical Conditions |
|---|---|---|
| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | 1-10 mol% |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | Toluene, Dioxane, THF, DMF, Water/Acetonitrile | Room temperature to reflux |
This table presents typical components and conditions for Suzuki-Miyaura cross-coupling reactions, which are applicable for the diversification of aryl halides like 3,5-dibromotyrosine derivatives. organic-chemistry.orgnih.govsci-hub.se
Sonogashira Coupling: The Sonogashira coupling is an indispensable method for the synthesis of aryl alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide. washington.edunih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. washington.edu The bromine atoms of the dibromotyrosine moiety are highly effective leaving groups for this transformation. This reaction is particularly valuable for introducing rigid, linear alkyne linkers, which can be used to construct complex molecular architectures or as handles for further modifications via click chemistry. Research has demonstrated the successful Sonogashira coupling of various terminal alkynes to brominated peptides under relatively mild conditions, highlighting the reaction's compatibility with complex biomolecules. wikipedia.org
| Component | Reagent/Condition |
|---|---|
| Palladium Catalyst | [PdCl₂(CH₃CN)₂] (15 mol%) |
| Ligand | sXPhos (18 mol%) |
| Base | Cs₂CO₃ (6.2 eq.) |
| Solvent | Degassed Water/MeCN (1:1) |
| Temperature | 65 °C |
| Time | 2 hours |
Data adapted from a study on halogenase-assisted Sonogashira coupling on ribosomally synthesized peptides, demonstrating a practical application on a complex, brominated substrate. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgmdpi.com A key advantage of the Negishi reaction is its ability to form C-C bonds between a wide variety of carbon centers, including sp³, sp², and sp hybridized carbons. organic-chemistry.org This allows for the introduction of alkyl groups, a transformation that can be challenging for other cross-coupling methods. The reaction generally exhibits high functional group tolerance and proceeds under mild conditions. orgsyn.org The preparation of the required organozinc reagents from the corresponding organolithium or Grignard reagents is straightforward. For a substrate like this compound, Negishi coupling offers a powerful pathway to introduce alkyl or other complex fragments, further diversifying its chemical space. organic-chemistry.orgmdpi.com
C-H Activation Methodologies for Further Functionalization
C-H activation is a cutting-edge strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical approach than traditional methods requiring pre-functionalized substrates. nih.gov These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium, often guided by a directing group to ensure regioselectivity. acs.org
However, applying C-H activation for further functionalization of the 3,5-dibromotyrosine ring presents significant challenges. The only remaining C-H bonds on the aromatic ring are at the C-2 and C-6 positions, which are ortho to the bulky phenolic hydroxyl group and meta to the deactivating alkyl side chain. Furthermore, these positions are flanked by large bromine atoms. This combination of steric hindrance and electronic deactivation by the two halogen substituents makes the C-2 and C-6 protons highly unreactive towards typical electrophilic C-H activation catalysts. While C-H activation is a powerful tool for many substrates, its application to the already heavily substituted and deactivated 3,5-dibromotyrosine ring is not a commonly reported or synthetically viable strategy for further diversification.
Electrophilic Aromatic Substitution Reactions (Post-Bromination)
The initial synthesis of 3,5-dibromotyrosine from L-tyrosine is a classic example of an electrophilic aromatic substitution (EAS) reaction, where the electron-rich phenolic ring is readily brominated. nih.gov The para-hydroxyl group is a strong activating group that directs the incoming electrophiles (bromine) to the ortho positions (C-3 and C-5).
However, once the two bromine atoms are installed, the reactivity of the aromatic ring towards further electrophilic attack is drastically reduced. Halogens are deactivating groups in EAS due to their inductive electron-withdrawing effect, which outweighs their resonance-donating effect. nih.gov With two strongly deactivating bromine atoms present, the 3,5-dibromotyrosine ring becomes highly electron-deficient. Consequently, further electrophilic substitution (e.g., nitration, acylation) at the remaining C-2 or C-6 positions would require extremely harsh reaction conditions and is generally not a feasible synthetic strategy. Other functional groups within the molecule, such as the phenolic hydroxyl, would likely react under such conditions.
Selective Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional handle on the 3,5-dibromotyrosine scaffold. Its modification via reactions like etherification or esterification is a common and important strategy for several reasons:
Protection: It can be protected to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling.
Modulation of Properties: Converting the hydroxyl group to an ether or ester can alter the molecule's solubility, lipophilicity, and electronic properties.
Structure-Activity Relationship (SAR) Studies: Modification of this group is crucial for probing its role in biological interactions, as the hydroxyl can act as a hydrogen bond donor or acceptor. nih.govresearchgate.net
A straightforward and efficient method for this functionalization is the direct methylation of the phenolic hydroxyl to form an O-methyl ether, as has been described for the synthesis of 3,5-dibromo-O-methyl-L-tyrosine. This transformation can prevent the formation of reactive quinone methide intermediates that may arise from the free phenol (B47542) under certain conditions. Other alkylations or esterifications can be achieved using standard synthetic protocols, providing a robust avenue for creating a wide range of derivatives from the core 3,5-dibromotyrosine structure.
Applications of Fmoc 3,5 Dibromo L Tyrosine in Biochemical and Molecular Research
Crafting Bioactive Peptides: Design and Synthesis.scbt.comnih.govmdpi.com
| Peptide Modification | Observed Effect on Activity | Implication for SAR |
| Substitution of Tyrosine with 3,5-dibromo-L-tyrosine | Altered receptor binding affinity | Highlights the role of the hydroxyl group and aromatic ring in receptor interaction. |
| Introduction into an antimicrobial peptide | Enhanced membrane disruption | Suggests that increased hydrophobicity contributes to antimicrobial efficacy. |
Probing Peptide Conformations with Dibromotyrosine.nih.gov
The conformational flexibility of peptides often presents a challenge in determining their biologically active shape. nih.gov The incorporation of sterically demanding residues like 3,5-dibromo-L-tyrosine can introduce conformational constraints, helping to stabilize specific secondary structures such as β-turns or helical folds. nih.govresearchgate.net This conformational restriction can lead to peptides with increased potency, prolonged biological activity, and greater stability against enzymatic degradation. nih.gov The analysis of these conformationally restricted peptides provides valuable data for understanding the precise three-dimensional structure required for biological activity. researchgate.netnih.gov
Illuminating Biology: Development of Molecular Probes.
Fmoc-3,5-dibromo-L-tyrosine serves as a versatile scaffold for the development of molecular probes for imaging and sensing applications. Its unique chemical handles allow for the attachment of reporter molecules, enabling the visualization and tracking of biological processes.
Strategies for Fluorescent Labeling.scbt.commdpi.com
While the Fmoc group itself is fluorescent, the dibrominated tyrosine residue can be further modified to create highly specific fluorescent probes. chemimpex.comnih.gov The presence of the halogen atoms can be exploited for cross-coupling reactions to attach various fluorophores. peptide.com This allows for the creation of fluorescently labeled peptides that can be used to study receptor binding, enzyme kinetics, and the localization of peptides within living cells. nih.govpeptide.com
| Labeling Strategy | Description | Application |
| Post-synthesis Modification | A fluorescent dye is conjugated to the peptide after its synthesis. | Can be challenging in peptides with multiple reactive groups. nih.gov |
| Intrinsic Fluorescent Label | The modified amino acid itself provides the fluorescence. | Offers a more direct and potentially less disruptive labeling method. nih.gov |
Approaches to Radiolabeling.
The bromine atoms on the tyrosine ring provide a convenient site for the introduction of radioisotopes. mdpi.com Radiohalogen exchange reactions can be used to replace the stable bromine atoms with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) or other halogens. mdpi.com This strategy is crucial for the development of radiolabeled peptides for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which are invaluable for cancer diagnosis and therapy. nih.govmdpi.com The choice of radionuclide and the position of the label are critical to maintain the peptide's binding affinity and biological activity. nih.gov
Chemical Lego: Applications in Bioconjugation and Bioorthogonal Chemistry.mdpi.comsemanticscholar.orgcnr.it
Strategies for Targeted Delivery Systems
The incorporation of this compound into peptide sequences is a strategic approach in the development of targeted drug delivery systems. Peptides themselves are attractive targeting moieties due to their high specificity and affinity for biological targets. The modification of these peptides with non-canonical amino acids like 3,5-dibromo-L-tyrosine can enhance their therapeutic potential.
While specific examples of this compound in clinically approved targeted delivery systems are not yet prevalent, the principles of its use are well-established in preclinical research. The general strategy involves solid-phase peptide synthesis to create a peptide that recognizes a specific cell surface receptor, for instance, one that is overexpressed on cancer cells. This compound would be incorporated at a strategic position in the peptide sequence. A cytotoxic drug is then conjugated to the peptide, often at a site distant from the receptor-binding motif. The resulting PDC is designed to circulate in the body until it encounters and binds to the target cells, after which it is internalized, and the drug is released, minimizing off-target toxicity.
Table 1: Design Considerations for Peptide-Drug Conjugates (PDCs) Incorporating Modified Amino Acids
| Feature | Design Consideration | Rationale |
| Targeting Moiety | Peptide sequence with high affinity and selectivity for a disease-specific receptor. | Ensures the drug is delivered primarily to the target cells, reducing systemic toxicity. |
| Modified Amino Acid | Incorporation of residues like 3,5-dibromo-L-tyrosine. | Enhances stability against proteolysis and can modulate binding affinity. |
| Linker | A chemical linker connecting the peptide and the drug. | Can be designed to be stable in circulation but cleavable under specific conditions within the target cell (e.g., pH change, enzymatic action). |
| Payload | A potent therapeutic agent (e.g., a cytotoxic drug). | The efficacy of the PDC is dependent on the potency of the drug that is delivered. |
Probe Attachment for Protein and Cell Surface Modification
The unique chemical properties of the dibrominated tyrosine residue make it a useful component for the development of molecular probes for protein and cell surface modification. The Fmoc protecting group allows for its straightforward incorporation into peptides, which can then be used to target specific proteins or cell types. nih.gov
One application is in the creation of fluorescently labeled peptides for molecular imaging. stanford.edu A fluorophore can be attached to the peptide, and the 3,5-dibromo-L-tyrosine residue can serve to modulate the probe's properties. For instance, the hydrophobicity and electronic nature of the dibrominated ring can influence the local environment of the fluorophore, potentially affecting its quantum yield and spectral properties. While not a fluorescent molecule itself, its presence can be advantageous in the design of sophisticated probes. nih.gov
Table 2: Characteristics of Peptide-Based Imaging Probes
| Characteristic | Description | Relevance of Modified Amino Acids |
| Specificity | High affinity for a biological target of interest. | The peptide sequence dictates specificity; modifications can fine-tune this interaction. |
| Stability | Resistance to degradation in a biological environment. | Incorporation of unnatural amino acids like 3,5-dibromo-L-tyrosine can increase proteolytic stability. |
| Signal Generation | The probe must contain a reporter moiety (e.g., fluorophore, radionuclide). | The modified amino acid can influence the properties of the reporter moiety. |
| Biocompatibility | The probe should be non-toxic and not elicit an immune response. | Peptides are generally biocompatible; modifications are chosen to maintain this property. |
Investigation of Halogen Bonding in Biomolecular Recognition
A significant area of research involving this compound is the study of halogen bonding in biological systems. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom. nih.gov The two bromine atoms in 3,5-dibromo-L-tyrosine can participate in such interactions.
The study of halogen bonding is a burgeoning field in rational drug design. By strategically placing halogen atoms in a drug candidate, medicinal chemists can introduce additional favorable interactions with the target protein, leading to improved potency and selectivity. nih.gov this compound provides a tool to systematically investigate the role of halogen bonding in peptide-protein interactions. Researchers can synthesize a series of peptides with and without the dibrominated residue and compare their binding affinities to a target protein. This allows for the quantification of the energetic contribution of the halogen bonds.
Table 3: Properties of Halogen Bonds in Biomolecular Systems
| Property | Description |
| Strength | Generally weaker than hydrogen bonds, but can be significant. |
| Directionality | Highly directional, which is advantageous for designing specific interactions. |
| Donor | The halogen atom (in this case, bromine). |
| Acceptor | A Lewis basic atom, such as oxygen, nitrogen, or sulfur. |
Applications in Proteomics and Chemical Genetics
In the broader fields of proteomics and chemical genetics, modified amino acids like 3,5-dibromo-L-tyrosine can serve as valuable chemical tools. Chemical proteomics utilizes small molecule probes to study protein function in complex biological systems. stanford.edu A peptide containing 3,5-dibromo-L-tyrosine could be designed as a probe to interact with a specific protein or family of proteins. The bromine atoms could potentially serve as a unique isotopic or mass signature for mass spectrometry-based proteomic analysis, aiding in the identification of protein targets.
Chemical genetics involves the use of small molecules to perturb protein function, offering a way to study biological processes with temporal control. Peptides containing unnatural amino acids can be used as inhibitors or modulators of protein-protein interactions. The incorporation of 3,5-dibromo-L-tyrosine could be used to enhance the binding affinity of a peptide inhibitor through halogen bonding, as discussed previously.
While the direct application of this compound in large-scale proteomics or chemical genetics screens is not yet widely documented, its utility as a building block for creating specialized chemical probes is clear. The ability to introduce specific, chemically distinct functionalities into peptides opens up possibilities for designing novel tools to explore the proteome and dissect complex biological pathways.
Advanced Analytical and Spectroscopic Characterization of Fmoc 3,5 Dibromo L Tyrosine and Its Bioconjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Fmoc-3,5-dibromo-L-tyrosine. It provides detailed information about the chemical environment of each atom, allowing for the verification of the covalent structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed fingerprint of the molecule. The ¹H NMR spectrum is used to confirm the presence and integration of protons associated with the fluorenylmethoxycarbonyl (Fmoc) group, the amino acid backbone (α-proton and β-protons), and the dibrominated aromatic ring of the tyrosine side chain. utexas.edu The aromatic region of the spectrum is particularly informative, showing distinct signals for the Fmoc group's aromatic protons and the two remaining protons on the tyrosine phenyl ring.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. Key signals include those from the carbonyl carbons of the carboxyl group and the Fmoc urethane (B1682113) moiety, the carbons of the fluorenyl group, and the carbons of the dibrominated phenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the Fmoc protecting group. google.com
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Fmoc Aromatic Protons | 7.20 - 7.90 | 120 - 144 |
| Fmoc CH & CH₂ | 4.10 - 4.50 | 47 (CH), 67 (CH₂) |
| Tyrosine Aromatic Protons | ~7.1 - 7.5 | 115 - 156 |
| α-CH | ~4.3 - 4.7 | ~55 |
| β-CH₂ | ~2.8 - 3.2 | ~37 |
| Carboxyl C=O | - | ~170 - 175 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms and to gain insights into the molecule's conformation. acs.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity within the amino acid backbone (α-H to β-H₂) and within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons.
For bioconjugates, such as peptides incorporating this residue, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the conformation and the spatial proximity of the dibrominated tyrosine residue to other amino acids in the peptide sequence. acs.orguq.edu.au
Mass Spectrometry (MS) Techniques for Molecular Mass and Sequence Verification
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for verifying its incorporation into peptide sequences. nih.gov
High-Resolution Mass Spectrometry (HRMS), often performed using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the parent ion. google.com For this compound (C₂₄H₁₉Br₂NO₅), this allows for the confirmation of its elemental composition. scbt.comindofinechemical.com A key feature in the mass spectrum is the characteristic isotopic pattern resulting from the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, serving as a clear indicator for the presence of two bromine atoms.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecule, providing further structural confirmation. researchgate.net In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). A characteristic and dominant fragmentation pathway for Fmoc-protected amino acids is the loss of the Fmoc group (as dibenzofulvene, C₁₃H₁₀, mass 166.08 Da) or the entire fluorenylmethyl group (C₁₄H₁₁, mass 179.09 Da). Further fragmentation can occur within the amino acid residue itself. When incorporated into a peptide, MS/MS sequencing can pinpoint the location of the dibrominated tyrosine residue within the peptide chain through the analysis of b- and y-ion series.
Table 2: Expected Key Fragments in ESI-MS/MS of this compound
| m/z (monoisotopic) | Ion Description |
|---|---|
| 561.97 | [M+H]⁺ (protonated molecule) |
| 382.88 | [M+H - C₁₄H₁₀O]⁺ (Loss of dibenzofulvene + CO₂) |
Note: m/z values are calculated for the most abundant isotopes and may vary slightly in experimental data.
Chromatographic Analysis (e.g., HPLC, UPLC) for Purity and Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for analyzing peptides containing this modified residue. nih.govsigmaaldrich.com Purity is often reported to be ≥98% or ≥99% by these methods. chemimpex.comjk-sci.com
Reversed-phase HPLC (RP-HPLC) is the most common method used. The separation is typically achieved on a C18 stationary phase. rsc.orgunibo.it The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govrsc.org Detection is commonly performed using a UV detector at wavelengths where the Fmoc group (around 260 nm) or the peptide backbone (around 210-220 nm) absorbs strongly. rsc.org
UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. mdpi.com This is particularly beneficial for the analysis of complex peptide mixtures that may arise during synthesis and purification. unibo.it In the context of bioconjugates, HPLC and UPLC are critical for monitoring reaction progress, purifying the final product, and confirming its homogeneity. rsc.org
Table 3: Typical Conditions for HPLC/UPLC Analysis
| Parameter | Typical Condition |
|---|---|
| Technique | RP-HPLC, RP-UPLC |
| Stationary Phase | C18 (e.g., LiChrospher, µ-Bondasphere, XSelect) rsc.orgunibo.it |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) rsc.org |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) rsc.org |
| Gradient | Linear gradient from low %B to high %B |
| Flow Rate | HPLC: ~1.0 mL/min; UPLC: ~0.2-0.5 mL/min nih.govrsc.orgunibo.it |
| Detection | UV at 210 nm, 260 nm, or 280 nm nih.govrsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fmoc-3,5-DiBrTyr-ol |
| [2,6-dibromo-L-Tyr¹]leucine-enkephalin |
| Trifluoroacetic Acid |
Optical Spectroscopies (e.g., UV-Vis, Fluorescence) for Electronic Properties
Optical spectroscopy techniques, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are powerful tools for probing the electronic properties of molecules. In the case of this compound and its bioconjugates, these methods provide insight into how halogenation and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group affect the molecule's interaction with light.
The electronic properties of tyrosine derivatives are significantly influenced by the addition of halogen substituents. mdpi.com Halogenation can alter the electron density of the aromatic ring, leading to shifts in the absorption and emission spectra. rsc.org For instance, the incorporation of bromine atoms at the 3 and 5 positions of the tyrosine ring is expected to cause a bathochromic (red) shift in the UV-Vis absorption maximum compared to unmodified tyrosine. This is due to the electron-withdrawing nature of the bromine atoms, which affects the energy of the π-π* electronic transitions in the phenolic ring.
Theoretical calculations, such as time-dependent density functional theory (TDDFT), can complement experimental data by predicting the electronic circular dichroism (ECD), UV-Vis, and emission spectra, providing a deeper understanding of the molecule's electronic structure. espol.edu.ec
| Spectroscopic Technique | Analyte Component | Observed Property/Effect | Research Application |
|---|---|---|---|
| UV-Vis Spectroscopy | 3,5-dibromo-tyrosine | Shift in absorption maximum (λmax) due to halogenation. rsc.org | Monitoring peptide synthesis and purification; studying electronic perturbations. |
| Fluorescence Spectroscopy | Fmoc group | Inherent fluorescence allows for sensitive detection. chemimpex.comchemimpex.com | Fluorescent labeling for imaging and quantification in biological systems. chemimpex.com |
| Fluorescence Spectroscopy | Dityrosine cross-links | Characteristic fluorescence (λexc ~290 nm, λemi ~410 nm) indicates oxidative side products. nih.gov | Assessing peptide purity and studying oxidative stress mechanisms. |
| Electronic Circular Dichroism (ECD) | Chiral centers | Comparison of experimental and calculated spectra determines absolute configuration. espol.edu.ecnih.gov | Confirming the stereochemistry (L- or D-configuration) of the amino acid residue. espol.edu.ec |
X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structures
Determining the three-dimensional atomic structure of molecules is crucial for understanding their function and interactions. X-ray crystallography and, for larger assemblies, cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining high-resolution structural data.
X-ray Crystallography is an essential tool for elucidating the precise molecular conformation of this compound and, more importantly, the peptides into which it is incorporated. To perform this analysis, the molecule must first be grown into a well-ordered single crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of individual atoms.
Cryo-Electron Microscopy (Cryo-EM) is a technique suited for determining the structure of large protein complexes, viruses, and other macromolecular assemblies. While less common for small molecules or short peptides, cryo-EM could be relevant for studying large bioconjugates of this compound, such as when a peptide containing this residue is bound to a large protein or assembled into a fibrillar structure. The technique involves flash-freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope. Computational reconstruction of thousands of 2D images then yields a 3D structure. This method would be particularly valuable for analyzing bioconjugates that are difficult to crystallize.
| Technique | Typical Application | Information Obtained | Relevance to this compound |
|---|---|---|---|
| X-ray Crystallography | Small molecules, peptides, proteins (requires crystals). weizmann.ac.il | Atomic coordinates, bond lengths/angles, molecular conformation, intermolecular interactions. iucr.org | Determining the precise 3D structure and conformational impact of the modified residue within a peptide. pitt.edu |
| Cryo-Electron Microscopy | Large protein complexes, amyloid fibrils, macromolecular assemblies. | Near-atomic resolution 3D density maps of large structures in a near-native state. | Structural analysis of large bioconjugates or self-assembled structures involving peptides containing the modified residue. |
Computational and Theoretical Studies of Fmoc 3,5 Dibromo L Tyrosine and Its Derivatives
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For Fmoc-3,5-dibromo-L-tyrosine, these calculations can predict a range of properties that govern its chemical behavior.
Studies on similar halogenated compounds show that halogen substitution generally lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. In the case of this compound, the electron-withdrawing nature of the bromine atoms is expected to decrease the HOMO-LUMO gap compared to its non-halogenated counterpart, Fmoc-L-tyrosine.
Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. These maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the carboxylic acid group and the phenolic oxygen, indicating these as sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group and the phenyl ring would exhibit a positive potential, marking them as potential sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties of Tyrosine Derivatives based on DFT Studies
| Property | L-Tyrosine | 3,5-dibromo-L-tyrosine (Predicted) | Effect of Bromination |
| HOMO-LUMO Gap | Higher | Lower | Increased Reactivity |
| Electronegativity | Lower | Higher | Enhanced Electron-Accepting Ability |
| Chemical Hardness | Higher | Lower | Increased Polarizability |
This table presents a qualitative prediction based on established principles of halogen substitution on aromatic systems.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a molecule as complex as this compound, MD simulations are crucial for understanding how it folds and moves, which in turn dictates its biological activity.
The conformational landscape of this compound is dominated by the interplay between the bulky Fmoc group and the dibrominated phenyl ring. The Fmoc group itself is relatively rigid, but its attachment to the amino acid backbone introduces several rotatable bonds. MD simulations on other Fmoc-protected amino acids have shown that the Fmoc group can engage in π-π stacking interactions, which can influence the self-assembly of these molecules into larger structures. jocpr.com
In an aqueous environment, the hydrophobic Fmoc and dibromophenyl moieties would likely orient themselves to minimize contact with water molecules, while the more polar carboxylic acid and amino groups would readily form hydrogen bonds with the surrounding solvent. The conformational flexibility of the tyrosine side chain would also be a key factor. The rotation around the chi (χ) angles of the side chain would determine the spatial relationship between the phenyl ring and the peptide backbone, which is a critical determinant of how a peptide containing this residue would interact with a receptor.
MD simulations can also be used to study the interactions of this compound with other molecules, such as proteins or other peptides. These simulations can reveal the key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that govern these interactions. Halogen bonds, in particular, are an increasingly recognized non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on another molecule. In this compound, the bromine atoms could act as halogen bond donors, potentially enhancing the binding affinity and specificity of peptides containing this residue.
Docking Studies for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding. While direct docking studies on this compound are scarce, likely because the Fmoc group is typically cleaved before biological application, studies on 3,5-dibromotyrosine (B3032813) and its derivatives provide valuable insights into its potential as a pharmacophore.
The dibromotyrosine moiety has been identified in several natural products with significant biological activity. Docking studies on analogs of dibromotyrosine have shown that they can bind to a variety of protein targets. For instance, some dibromotyrosine derivatives have been shown to target the IKK/NFκB signaling pathway, which is implicated in inflammation and cancer. nih.gov In silico docking of dibromotyrosine analogs against microbial enzymes like 14α-sterol demethylase has also been explored to evaluate their antimicrobial potential. jocpr.com
Table 2: Representative Binding Energies of Dibromotyrosine Analogs from Docking Studies
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interactions |
| 14α-sterol demethylase | Dibromotyrosine analog 1 | -4.16 | Hydrogen bond with THR 264 |
| 14α-sterol demethylase | Dibromotyrosine analog 2 | -5.11 | Hydrogen bonds with PRO 386 and ARG 326 |
| Fungal efflux transporter | Dibromotyrosine analog 1 | -5.13 | Hydrogen bond with GLN 283 |
| Fungal efflux transporter | Dibromotyrosine analog 2 | -5.39 | Hydrogen bond with TYR 279 |
Data sourced from a study on synthesized dibromotyrosine analogs. jocpr.com
It is important to note that the Fmoc group, if present, would drastically alter the binding predictions. Its large size would likely prevent the molecule from fitting into many active sites, reinforcing the understanding that it serves primarily as a protecting group for synthesis rather than a pharmacologically active component.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis and Electronic Circular Dichroism (ECD) spectra. faccts.de For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule. The primary chromophores in this molecule are the fluorenyl group of the Fmoc moiety and the dibrominated phenyl ring. The calculations would likely show distinct absorption bands corresponding to π-π* transitions within these aromatic systems. Studies on other halogenated tyrosine derivatives have successfully used TD-DFT to predict ECD spectra, which is crucial for determining the absolute stereochemistry of chiral molecules. espol.edu.ecacs.org
The prediction of NMR spectra involves calculating the magnetic shielding of each nucleus, which is then converted into a chemical shift. DFT methods are routinely used for this purpose. For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for all the atoms in the molecule. These predicted spectra can be compared with experimental data to confirm the successful synthesis and purity of the compound. The electron-withdrawing effect of the bromine atoms would be expected to cause a downfield shift in the signals of the adjacent protons and carbons on the phenyl ring.
Similarly, the vibrational frequencies of the molecule can be calculated using DFT, which corresponds to the peaks in an IR spectrum. These calculations can help in identifying the characteristic vibrational modes of the functional groups present, such as the carbonyl stretches of the carboxylic acid and the urethane (B1682113) linkage, and the N-H bend of the amino group. A recent study on a copper (II) coordination polymer of 3,5-dibromo-L-tyrosine utilized FT-IR spectroscopy in conjunction with theoretical calculations to characterize the bridging mode of the carboxylate group. researchgate.net
Future Prospects and Emerging Research Avenues for Fmoc 3,5 Dibromo L Tyrosine
Integration with Advanced Bioorthogonal Chemistry Platforms
The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes, presents a fertile ground for the application of Fmoc-3,5-dibromo-L-tyrosine. The bromine atoms on the tyrosine ring can serve as reactive handles for a variety of bioorthogonal transformations.
Future research is likely to focus on exploiting the reactivity of the carbon-bromine bonds. These bonds can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, under biocompatible conditions. This would allow for the site-specific modification of peptides and proteins containing 3,5-dibromo-L-tyrosine with a wide array of probes, drugs, or other functional moieties. The development of water-soluble catalysts and ligands will be crucial for the successful implementation of these reactions in aqueous biological environments.
Furthermore, the potential for light-induced activation of the C-Br bond could be explored for spatiotemporal control over protein modification. This would involve the use of photochemistry to selectively cleave the bromine atoms or to initiate a reaction at a specific time and location within a cell or organism. Such approaches would be invaluable for studying dynamic biological processes.
Another avenue of exploration is the use of the dibrominated tyrosine residue as a recognition motif for engineered enzymes or binding proteins. This could lead to the development of novel bioorthogonal "ligation" strategies, where a specific enzyme recognizes the dibromotyrosine and catalyzes its conjugation to a partner molecule.
| Potential Bioorthogonal Reaction | Description |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Sonogashira, and Heck could be adapted for biocompatible conditions to form new carbon-carbon or carbon-heteroatom bonds at the bromine positions. |
| Photochemical Activation | Light could be used to induce reactions at the C-Br bonds, offering precise temporal and spatial control over peptide or protein modification. |
| Enzyme-Mediated Ligation | Engineered enzymes could be designed to specifically recognize the 3,5-dibromo-L-tyrosine residue and catalyze its conjugation to other molecules. |
Development of High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds for a specific biological activity. This compound is a valuable building block for the creation of diverse peptide and small molecule libraries for HTS.
The incorporation of this non-standard amino acid into peptide libraries can significantly expand the chemical space available for screening. The bromine atoms can introduce unique steric and electronic properties, as well as increase the lipophilicity of the resulting peptides, which can enhance their cell permeability and interaction with biological targets. cymitquimica.com Peptide libraries containing 3,5-dibromo-L-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS) and screened for a variety of activities, including enzyme inhibition, receptor binding, and antimicrobial effects. proteogenix.science
Moreover, this compound can be utilized in the generation of natural product-like libraries. pitt.edu Many marine natural products contain brominated tyrosine derivatives and exhibit potent biological activities. researchgate.netnih.gov By using this compound as a starting point, chemists can create libraries of compounds that mimic the structures of these natural products, potentially leading to the discovery of new therapeutic agents.
The use of genomically recoded organisms (GROs) offers a powerful platform for the in vivo synthesis of polypeptide libraries containing multiple instances of non-standard amino acids like 3,5-dibromo-L-tyrosine. google.com In these organisms, a specific codon, such as the UAG stop codon, is reassigned to encode the non-standard amino acid. google.com This allows for the production of large and diverse libraries of proteins with precisely placed dibromotyrosine residues, which can then be screened for novel functions.
| Library Type | Application of this compound |
| Peptide Libraries | Incorporation into peptide sequences via SPPS to expand chemical diversity and screen for biological activity. |
| Natural Product-Like Libraries | Use as a key building block to synthesize analogs of bioactive marine natural products containing brominated tyrosine. |
| Genomically Recoded Libraries | In vivo synthesis of polypeptide libraries with multiple dibromotyrosine residues for screening of novel protein functions. |
Exploration in Novel Materials Science and Nanotechnology
The self-assembling properties of Fmoc-amino acids into nanostructures, such as hydrogels and nanofibers, have garnered significant attention in the fields of materials science and nanotechnology. researchgate.netmdpi.com this compound is a promising candidate for the development of novel biomaterials with unique properties.
The introduction of bromine atoms onto the phenylalanine ring of a similar Fmoc-amino acid, Fmoc-phenylalanine, has been shown to influence the self-assembly process and the resulting material properties. researchgate.net The bromine atoms can alter the intermolecular interactions, such as π-π stacking and halogen bonding, which drive the formation of these nanostructures. This could lead to the creation of hydrogels with tunable mechanical strength, thermal stability, and drug-release profiles.
The potential applications of such materials are vast. They could be used as scaffolds for tissue engineering, as matrices for controlled drug delivery, or as components of biosensors. For instance, a hydrogel formed from this compound could be loaded with a therapeutic agent and implanted into the body, where it would slowly release the drug over time. The bromine atoms could also serve as sites for further functionalization of the material, allowing for the attachment of targeting ligands or imaging agents.
Furthermore, the incorporation of this compound into peptide sequences designed to form nanofibers could lead to the development of novel nanomaterials with tailored electronic or optical properties. The bromine atoms could influence the conductivity or fluorescence of the resulting nanofibers, making them suitable for applications in nanoelectronics or bioimaging.
| Material Type | Potential Role of this compound |
| Hydrogels | Formation of self-assembling hydrogels with tunable properties for drug delivery and tissue engineering. |
| Nanofibers | Incorporation into peptide-based nanofibers to create materials with tailored electronic or optical properties for nanoelectronics and bioimaging. |
| Functionalized Surfaces | Use as a coating for medical devices or implants to improve biocompatibility or to introduce specific functionalities. |
Mechanistic Investigations of Bromine-Mediated Biological Effects
The biological activities of brominated compounds are a subject of growing interest, and this compound provides a valuable tool for investigating the mechanisms by which bromine atoms influence biological processes. The presence of bromine can significantly alter the pharmacological properties of a molecule. cymitquimica.com
One key area of investigation is the role of halogen bonding in molecular recognition. Halogen bonds are non-covalent interactions between a halogen atom and an electron-rich atom, such as oxygen or nitrogen. These interactions can be surprisingly strong and directional, and they are increasingly recognized as playing an important role in ligand-receptor binding. By incorporating 3,5-dibromo-L-tyrosine into peptides or small molecules, researchers can study how halogen bonding contributes to the affinity and selectivity of these compounds for their biological targets.
Another important aspect to explore is the effect of bromination on the metabolic stability of a molecule. The carbon-bromine bond is generally more resistant to enzymatic cleavage than a carbon-hydrogen bond, which can lead to a longer biological half-life. Investigating the metabolism of peptides containing 3,5-dibromo-L-tyrosine can provide insights into how to design more stable and effective therapeutic agents.
Furthermore, 3,5-dibromotyrosine (B3032813) is a known product of protein oxidation by eosinophil peroxidase, an enzyme involved in the inflammatory response. ucl.ac.ukacs.org Elevated levels of brominated tyrosine have been implicated as a biomarker for eosinophil-related inflammatory conditions like asthma. ucl.ac.uk Utilizing this compound in the synthesis of peptides and probes can aid in the development of diagnostic tools and in understanding the pathological consequences of protein bromination in inflammatory diseases. Studies on the antiviral activity of L-tyrosine derivatives have also shown that structural changes, including bromination, determine their mechanism of action. mdpi.comresearchgate.net
| Research Area | Focus of Investigation |
| Halogen Bonding | Studying the contribution of bromine-mediated halogen bonds to ligand-receptor interactions and molecular recognition. |
| Metabolic Stability | Assessing the impact of bromination on the enzymatic degradation and biological half-life of peptides and small molecules. |
| Inflammatory Processes | Investigating the role of 3,5-dibromotyrosine in inflammatory diseases and its potential as a biomarker. |
| Antiviral Mechanisms | Elucidating how the bromine atoms on the tyrosine ring contribute to the antiviral activity of derivative compounds. |
Q & A
Q. What are the key synthetic challenges in preparing Fmoc-3,5-dibromo-L-tyrosine, and how can they be addressed methodologically?
Bromination of the tyrosine aromatic ring at the 3,5-positions is a critical step. Challenges include regioselectivity control and avoiding over-bromination. Methodologically, using controlled stoichiometry of brominating agents (e.g., bromine or N-bromosuccinimide) under inert atmospheres at low temperatures (0–5°C) can mitigate side reactions . Post-synthesis, purification via reverse-phase HPLC or flash chromatography (using C18 columns) ensures removal of unreacted precursors and diastereomers. Monitoring by TLC and mass spectrometry (ESI-MS) is recommended for intermediate validation .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using gradients of acetonitrile/water with 0.1% TFA .
- NMR : H and C NMR confirm regioselective bromination; H NMR peaks for aromatic protons at δ 7.2–7.4 ppm (C6 and C2 positions) are absent, while Br substituents deshield adjacent carbons in C NMR .
- X-ray crystallography : Single-crystal XRD resolves absolute configuration and packing interactions (e.g., C–Br···O hydrogen bonds and π-π stacking), as demonstrated for related brominated tyrosine derivatives .
Advanced Research Questions
Q. How does the positioning of bromine atoms on the tyrosine ring influence the self-assembly properties of this compound in hydrogel formation?
Bromine’s electronegativity and steric bulk enhance hydrophobic interactions and halogen bonding, which stabilize fibrillar networks. Time-sweep oscillatory rheometry reveals higher storage modulus (G') for brominated derivatives compared to non-halogenated analogs, attributed to stronger intermolecular interactions. For example, this compound forms hydrogels with G' > 1 kPa, while Fmoc-Tyr-OH gels disintegrate within 24 hours . The 3,5-substitution pattern promotes aligned nanofibrils, as observed via SEM, due to symmetric steric hindrance that directs unidirectional assembly .
Q. What role do π-π interactions and halogen bonding play in the crystallographic packing of this compound derivatives?
Single-crystal XRD of N-acetyl-3,5-dibromo-L-tyrosine hemihydrate (space group ) shows Br atoms participate in C–Br···O hydrogen bonds (2.9–3.2 Å) with carbonyl groups, while Fmoc moieties engage in π-π stacking (3.4–3.8 Å interplanar distances). These interactions stabilize layered structures, with water molecules occupying interstitial spaces . Halogen bonding enhances lattice rigidity, as evidenced by higher thermal stability (TGA decomposition >200°C) compared to non-brominated analogs .
Q. How can molecular dynamics (MD) simulations elucidate the self-assembly pathways of halogenated Fmoc-amino acids like this compound?
MD simulations (e.g., GROMACS) with force fields like CHARMM36 parameterize Br interactions. Clustering analysis (cutoff distance = 4.0 Å) identifies early-stage aggregates dominated by Br···π and Fmoc-Fmoc stacking. Solvent-accessible surface area (SASA) calculations reveal bromine atoms are partially buried (~40% exposure), promoting hydrophobic core formation . Comparative simulations with Fmoc-3,4F-Phe show asymmetric halogen positioning disrupts alignment, reducing mechanical stability (G' by ~30%), highlighting the importance of symmetric substitution .
Methodological Considerations
- Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses, e.g., comparing brominated vs. fluorinated derivatives for tissue engineering .
- Data Contradictions : Discrepancies in reported G' values may arise from solvent choice (DMSO vs. aqueous buffers). Validate via controlled rheometry conditions (1 Hz frequency, 1% strain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
